Enhanced Lipophilicity (LogP) Driven by 5-tert-Butyl Substitution
The 5-tert-butyl group confers a computed XLogP3-AA of 3.6 [1] on the target compound. This is substantially more lipophilic than the widely used 1,2-dihydro-3H-pyrazol-3-one core scaffolds found in antipyrine (phenazone, XLogP3-AA ~0.4) [2], indicating superior passive membrane permeability potential according to Lipinski's guidelines.
| Evidence Dimension | Partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | Antipyrine (phenazone): XLogP3-AA ≈ 0.4 [2] |
| Quantified Difference | Δ LogP ≈ +3.2 |
| Conditions | In silico prediction using XLogP3 algorithm. |
Why This Matters
A higher LogP suggests potentially improved blood-brain barrier penetration or intracellular accumulation, which is critical for central nervous system or intracellular target drug discovery programs.
- [1] PubChem Compound Summary for CID 71757392, (4E)-5-tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one. Computed XLogP3-AA value is 3.6. View Source
- [2] PubChem Compound Summary for CID 2206, Antipyrine. Computed XLogP3-AA value is approximately 0.4. View Source
